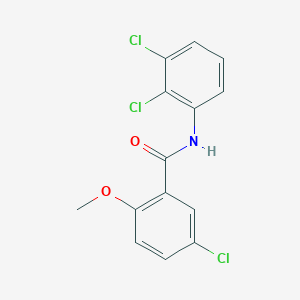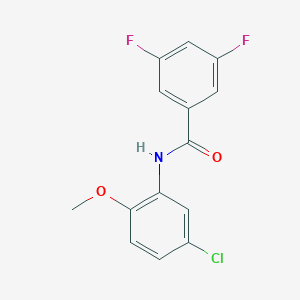
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide, also known as MQA, is a heterocyclic compound that has been widely studied in scientific research due to its potential therapeutic applications. MQA has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to disrupt the bacterial cell membrane, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide in lab experiments is its broad range of potential applications. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for investigation. However, one limitation of using 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide in lab experiments is its potential toxicity. Further investigation is needed to determine the safe dosage and potential side effects of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide.
Orientations Futures
There are many potential future directions for research on 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide. One area of investigation could be the development of new synthetic methods for producing 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide with higher yields and purity. Another area of research could be the investigation of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide as a potential photosensitizer in photodynamic therapy for cancer treatment. Additionally, further investigation is needed to determine the safe dosage and potential side effects of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide, as well as its potential therapeutic applications in other areas.
Méthodes De Synthèse
The synthesis of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide involves the reaction of 5-methyl-2-furancarboxaldehyde with 2-aminobenzonitrile in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a Knoevenagel condensation reaction with acryloyl chloride to produce 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide. The purity and yield of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-13(21-12)9-10-17(20)19-16-6-2-5-15-14(16)4-3-11-18-15/h2-11H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYLJEDQLXFMCH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)





